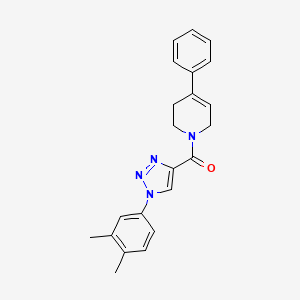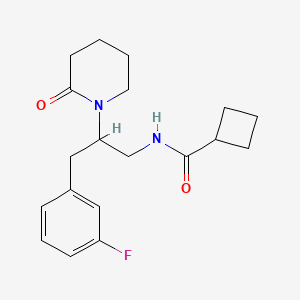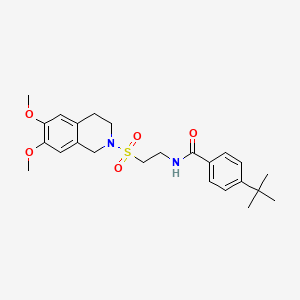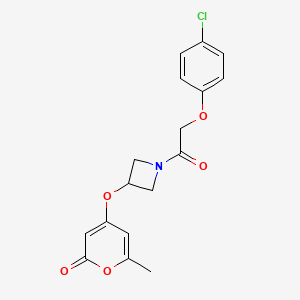
2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione, also known as 2-amino-5,5-dimethylcyclohexane-1,3-dione, is an organic compound belonging to the family of cyclic ketones. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. It is also used as a reagent in the synthesis of other compounds. It has been studied extensively in the past few years due to its potential applications in the fields of medicinal chemistry, drug discovery and development, and chemical synthesis.
Scientific Research Applications
Electrophilic Iodination
2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione acts as a mild electrophilic iodinating agent, selectively iodinating electron-rich aromatics. Its benign nature enables selective synthesis of α-iodinated carbonyl compounds from allylic alcohols through a 1,3-hydrogen shift/iodination process catalyzed by iridium(iii) complexes (Martinez-Erro et al., 2017).
Tautomer Stability
A study evaluating the stability of tautomers based on Gibbs free energies found that enaminone forms of 2-(anilinemethylidene)cyclohexane-1,3-dione exhibit notable stability. The study underscores the zwitterionic character of these enaminones, which is enhanced by naphthoannulation and the insertion of electron-withdrawing substituents (Dobosz, Mućko, & Gawinecki, 2020).
Chemical Synthesis
The compound serves as a precursor in the synthesis of β,β-diacyl-enamines and -enoles. A specific three-component condensation involving active methylene compounds demonstrates its versatility in chemical synthesis, leading to a variety of anilinomethylene-1,3-dicarbonyls (Wolfbeis & Junek, 1979).
Formation of Benzenes
Dimedone and derivatives undergo reactions leading to a variety of dimethylresorcinol derivatives. This process is significant for the synthesis of polysubstituted benzenes, highlighting the compound's role in creating complex organic structures (Nelson & Nelson, 1992).
Biocatalytic Applications
An efficient method for synthesizing 2,2'-arylmethylene dicyclohexane-1,3-dione derivatives employs Saccharomyces cerevisiae (baker’s yeast) as a biocatalyst. This approach is noted for its simplicity, high yields, and environmental friendliness, showcasing the potential of biocatalysis in organic synthesis (Astarian et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione involves the condensation of aniline with 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst.", "Starting Materials": [ "Aniline", "5,5-dimethylcyclohexane-1,3-dione", "Catalyst" ], "Reaction": [ "Aniline is added to a solution of 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst.", "The mixture is heated and stirred for a specific period of time.", "The resulting product is then isolated and purified using standard techniques such as recrystallization or chromatography." ] } | |
CAS RN |
29974-49-0 |
Product Name |
2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione |
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.306 |
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(phenyliminomethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H17NO2/c1-15(2)8-13(17)12(14(18)9-15)10-16-11-6-4-3-5-7-11/h3-7,10,17H,8-9H2,1-2H3 |
InChI Key |
KAKVULZOERVUHW-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2)O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide](/img/structure/B2974495.png)
![N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2974496.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2974499.png)

![(1H-benzo[d]imidazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2974504.png)
![3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2974506.png)
![3-(2-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2974509.png)


![4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2974512.png)